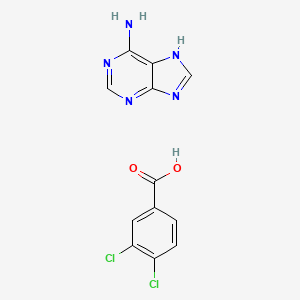
alpha-(Dimethylaminomethyl)benzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Purin-6-amine 3,4-dichlorobenzoate: is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. The compound 9H-Purin-6-amine 3,4-dichlorobenzoate is characterized by the presence of a purine ring system substituted with a 3,4-dichlorobenzoate group. This unique structure imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 9H-Purin-6-amine 3,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of the purine core. One common method involves the reaction of 6-chloropurine with 3,4-dichlorobenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the final product .
In industrial settings, the production of 9H-Purin-6-amine 3,4-dichlorobenzoate may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
9H-Purin-6-amine 3,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3,4-dichlorobenzoate group can be replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
9H-Purin-6-amine 3,4-dichlorobenzoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 9H-Purin-6-amine 3,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting an anticancer effect . The molecular pathways affected by the compound include those related to cell proliferation, apoptosis, and DNA repair .
Vergleich Mit ähnlichen Verbindungen
9H-Purin-6-amine 3,4-dichlorobenzoate can be compared with other similar compounds, such as:
N-benzyl-9H-purin-6-amine: This compound has a benzyl group instead of the 3,4-dichlorobenzoate group.
6-Amino-9H-purin-2-ol: This compound has an amino group at the 6-position and a hydroxyl group at the 2-position.
2-chloro-9H-purin-6-amine: This compound has a chlorine atom at the 2-position.
The uniqueness of 9H-Purin-6-amine 3,4-dichlorobenzoate lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
66634-53-5 |
|---|---|
Molekularformel |
C12H9Cl2N5O2 |
Molekulargewicht |
326.14 g/mol |
IUPAC-Name |
3,4-dichlorobenzoic acid;7H-purin-6-amine |
InChI |
InChI=1S/C7H4Cl2O2.C5H5N5/c8-5-2-1-4(7(10)11)3-6(5)9;6-4-3-5(9-1-7-3)10-2-8-4/h1-3H,(H,10,11);1-2H,(H3,6,7,8,9,10) |
InChI-Schlüssel |
AVMGZMDYAKNZAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)Cl.C1=NC2=NC=NC(=C2N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dichloro-5-[(3-iodoprop-2-yn-1-yl)oxy]furan-2(5H)-one](/img/structure/B14475169.png)
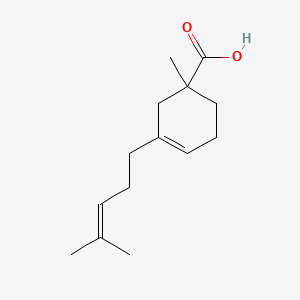
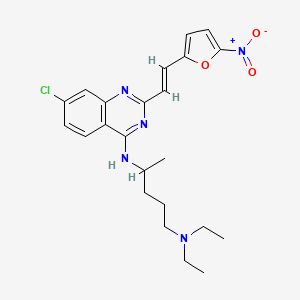
![2-{[Diethyl(methyl)silyl]oxy}pentanal](/img/structure/B14475192.png)
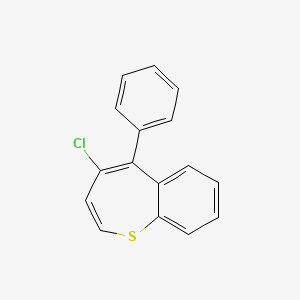
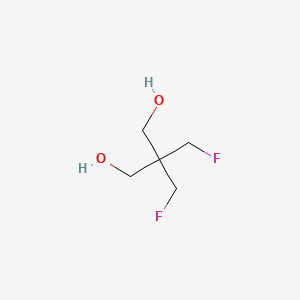
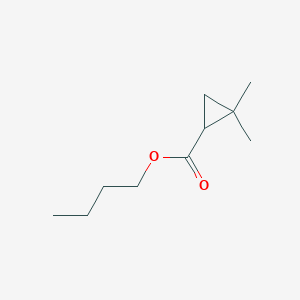
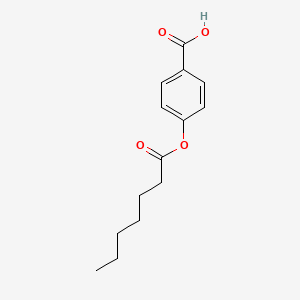
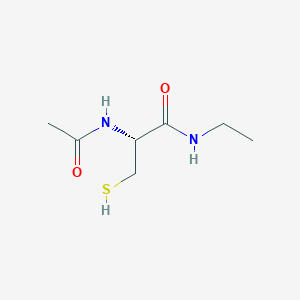

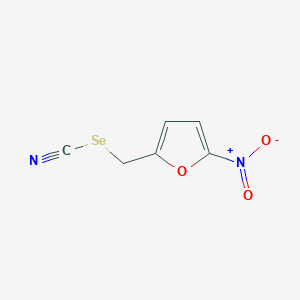
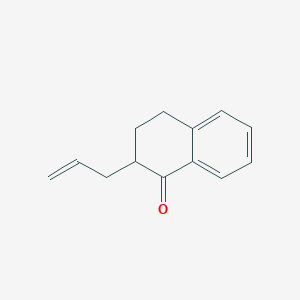
![Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane](/img/structure/B14475242.png)

